3-(DIMETHYLAMINO)-2-PHENYL-HEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,5-DIONE
Overview
Description
3-(DIMETHYLAMINO)-2-PHENYL-HEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[1,2-c]imidazole core structure, which is known for its diverse biological and pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIMETHYLAMINO)-2-PHENYL-HEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,5-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . This method is efficient and does not require column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(DIMETHYLAMINO)-2-PHENYL-HEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(DIMETHYLAMINO)-2-PHENYL-HEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,5-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(DIMETHYLAMINO)-2-PHENYL-HEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,5-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1H-imidazole and its derivatives share a similar core structure.
Pyrrole Derivatives: Pyrrole-based compounds also exhibit similar chemical properties.
Uniqueness
3-(DIMETHYLAMINO)-2-PHENYL-HEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,5-DIONE is unique due to its specific substitution pattern and the presence of both dimethylamino and phenyl groups. This unique structure contributes to its distinct biological and pharmacological activities .
Properties
IUPAC Name |
3-(dimethylamino)-2-phenyl-3,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-15(2)14-16(10-6-4-3-5-7-10)13(19)11-8-9-12(18)17(11)14/h3-7,11,14H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVGZINLOXFCKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1N2C(CCC2=O)C(=O)N1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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